3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid
Overview
Description
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is a heterocyclic organic compound that features a pyridine ring fused with a propanoic acid moiety
Biochemical Analysis
Biochemical Properties
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it may inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as dehydrogenases and oxidoreductases. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound may also interact with cofactors, such as NADH and FADH2, which are essential for various metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. For instance, the compound may be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid typically involves the reaction of pyridine derivatives with propanoic acid under controlled conditions. One common method involves the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of coordination polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Shares a similar pyridine ring structure but lacks the oxo group.
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is unique due to the presence of both the oxo group and the propanoic acid moiety, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
3-(6-oxo-1H-pyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVXNDOICMOVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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